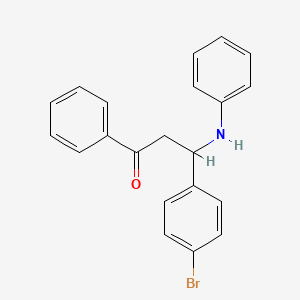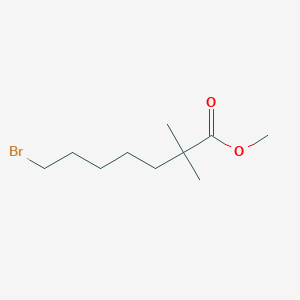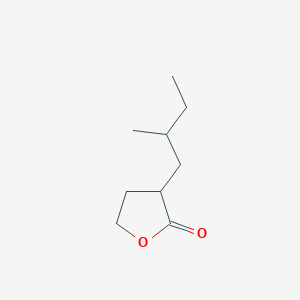
3-(2-Methylbutyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbutyl)oxolan-2-one, also known as 2(3H)-Furanone, dihydro-3-(2-methylbutyl), is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.222 g/mol . It is a lactone, a cyclic ester, which is commonly found in various natural products and synthetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the oxidation of diols. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylpentanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the oxidation of 2-methyl-1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically conducted in a solvent like acetone or dichloromethane to ensure the complete conversion of the diol to the lactone .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the lactone oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Methylbutyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbutyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. The lactone ring can interact with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrolactone: A structurally similar lactone with a four-membered ring.
Valerolactone: Another lactone with a five-membered ring but with different substituents.
Caprolactone: A six-membered lactone used in polymer synthesis.
Uniqueness
3-(2-Methylbutyl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylbutyl group provides unique steric and electronic effects, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
112936-65-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-(2-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)6-8-4-5-11-9(8)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
DJRLACYUIUBYGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


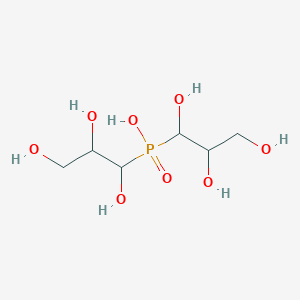
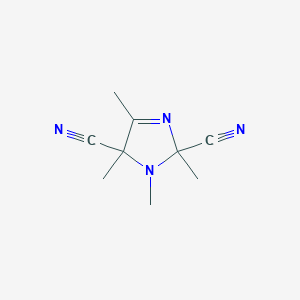
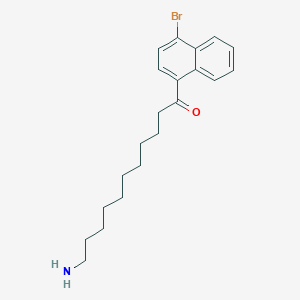
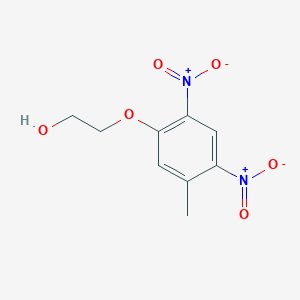
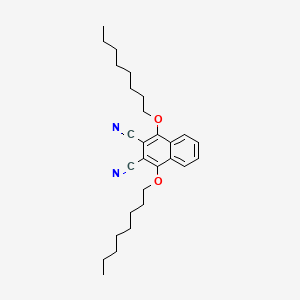

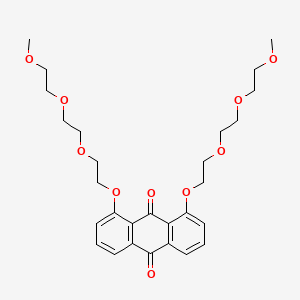
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
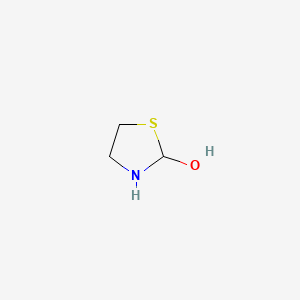
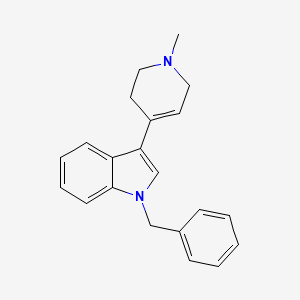
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
